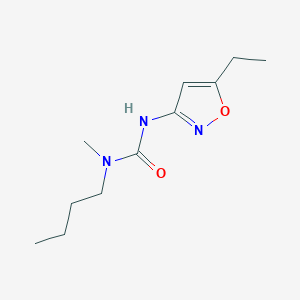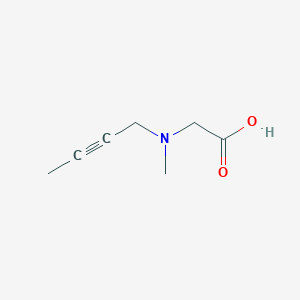
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester is an organic compound with the molecular formula C14H12Cl2O5. This compound is known for its unique chemical structure, which includes two 4-chlorophenoxy groups attached to an acetic acid moiety, esterified with 2-hydroxyethyl. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester typically involves the esterification of bis(4-chlorophenoxy)acetic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atoms in the 4-chlorophenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of bis(4-chlorophenoxy)acetic acid.
Reduction: Formation of bis(4-chlorophenoxy)ethanol.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-chlorophenoxy)acetic acid: Similar structure but lacks the esterified 2-hydroxyethyl group.
4-Chlorophenoxyacetic acid: Contains only one 4-chlorophenoxy group.
2-Hydroxyethyl acetate: Lacks the chlorophenoxy groups.
Uniqueness
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester is unique due to the presence of two 4-chlorophenoxy groups and the esterified 2-hydroxyethyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications.
Propriétés
Numéro CAS |
58038-59-8 |
|---|---|
Formule moléculaire |
C16H14Cl2O5 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
2-hydroxyethyl 2,2-bis(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C16H14Cl2O5/c17-11-1-5-13(6-2-11)22-16(15(20)21-10-9-19)23-14-7-3-12(18)4-8-14/h1-8,16,19H,9-10H2 |
Clé InChI |
YIYCNCFDMMOPJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(C(=O)OCCO)OC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
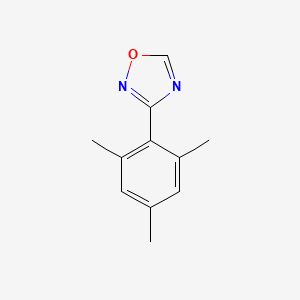
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)

![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
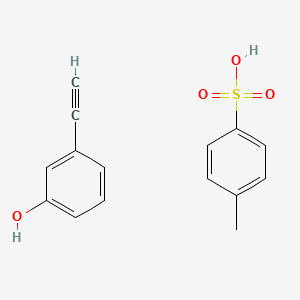
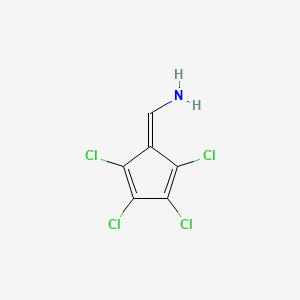
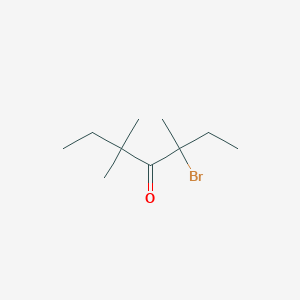
![N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14622987.png)
